"synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane"
"synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane"
Synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane: A Technical Guide
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane Chemical Class: Spirocyclic Azetidine / Tetrahydropyran Hybrid Application: Medicinal Chemistry (Bioisostere for piperidines/morpholines; conformationally restricted scaffold).
Scientific Premise: The 7-oxa-2-azaspiro[3.5]nonane core represents a high-value "Fsp3-rich" scaffold, offering improved solubility and metabolic stability compared to flat aromatic systems. While the unsubstituted core is documented, the 1-phenyl derivative presents a specific synthetic challenge: regioselective installation of the aryl group on the azetidine ring adjacent to the nitrogen, but distal to the spiro-center.
This guide details a Late-Stage Functionalization Strategy . Rather than constructing the ring with the phenyl group pre-installed (which risks steric hindrance during spiro-cyclization), we utilize a Spiro-Lactam Activation route. This involves constructing the spiro-azetidinone core first, followed by a nucleophilic addition/reduction sequence to install the phenyl group.
Part 2: Retrosynthetic Analysis & Pathway Design
The synthesis is designed around the Staudinger Ketene-Imine Cycloaddition followed by Nucleophilic Lactam Ring Opening/Reduction .
Logic Flow:
-
Disconnection: The C1–Ph bond is formed via Grignard addition to the C=O of a spiro-lactam precursor.
-
Scaffold Origin: The spiro-junction is established by reacting the imine of tetrahydro-4H-pyran-4-one with an activated acetyl chloride equivalent.
-
Protection: A 2,4-dimethoxybenzyl (DMB) group protects the nitrogen, facilitating purification and allowing mild oxidative removal.
Caption: Retrosynthetic logic flow prioritizing the spiro-lactam intermediate for regioselective phenyl installation.
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of the Spiro-Lactam Core
Objective: Construct the 7-oxa-2-azaspiro[3.5]nonan-1-one skeleton.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
2,4-Dimethoxybenzylamine (DMB-NH2) (1.05 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Solvents: Dichloromethane (DCM), Toluene.
Step-by-Step:
-
Imine Formation:
-
In a Dean-Stark apparatus, dissolve Tetrahydro-4H-pyran-4-one (10 g, 100 mmol) and DMB-NH2 (17.5 g, 105 mmol) in Toluene (150 mL).
-
Reflux for 4–6 hours until water collection ceases.
-
Concentrate in vacuo to yield the crude imine (typically a viscous oil). Checkpoint: 1H NMR should show disappearance of ketone C=O and appearance of imine C=N.
-
-
Cyclization (Staudinger/Reformatsky-type):
-
Dissolve the crude imine in anhydrous DCM (200 mL) and cool to 0°C under Nitrogen.
-
Add Et3N (35 mL, 250 mmol).
-
Dropwise add Chloroacetyl chloride (13.5 g, 120 mmol) over 30 minutes. Maintain temp < 5°C.
-
Allow to warm to RT and stir for 12 hours.
-
Mechanism Note: This forms the
-chloro-amide intermediate, which cyclizes upon heating or prolonged stirring with base to form the -lactam. If cyclization is slow, refluxing in Toluene with KI (catalytic) facilitates ring closure. -
Workup: Wash with 1M HCl (2x), sat. NaHCO3, and Brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate N-DMB-7-oxa-2-azaspiro[3.5]nonan-1-one .
-
Phase 2: Regioselective Phenylation (Grignard-Reduction)
Objective: Convert the lactam carbonyl (C1) into a benzylic amine (C1-Ph).
Reagents:
-
Phenylmagnesium Bromide (PhMgBr) (3.0 M in ether, 1.5 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) or Triethylsilane (Et3SiH)/BF3·OEt2
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Nucleophilic Addition:
-
Dissolve the Spiro-Lactam (5.0 g, ~17 mmol) in anhydrous THF (50 mL). Cool to -78°C.
-
Add PhMgBr (8.5 mL, 25.5 mmol) dropwise.
-
Stir at -78°C for 1 hour, then warm to 0°C. Reaction Check: TLC should show consumption of lactam.
-
Mechanistic Insight: This forms the hemi-aminal (hydroxy-azetidine) intermediate. Do not isolate; it is unstable.
-
-
Reductive Deoxygenation:
-
Method A (Ionic Hydrogenation - Preferred):
-
To the crude mixture at 0°C, add Triethylsilane (3.0 equiv) followed by dropwise BF3·OEt2 (3.0 equiv).
-
Stir at RT for 4 hours. This reduces the hemi-aminal directly to the amine.
-
-
Method B (Borohydride):
-
Quench Grignard with MeOH. Add NaBH4 (2.0 equiv) and stir. (Note: This may lead to ring opening if not controlled; Method A is superior for preserving the strained azetidine ring).
-
-
-
Workup:
-
Quench with sat. NaHCO3. Extract with EtOAc.
-
Purify via column chromatography. Product: 1-Phenyl-N-DMB-7-oxa-2-azaspiro[3.5]nonane .
-
Phase 3: Deprotection & Salt Formation
Objective: Isolate the final free amine or HCl salt.
Protocol:
-
Dissolve the N-DMB intermediate in Trifluoroacetic acid (TFA) (10 vol) and Anisole (2 equiv, scavenger).
-
Heat to 60°C for 2–4 hours (monitor by LCMS).
-
Concentrate TFA. Redissolve in DCM and wash with 1M NaOH (to free base).
-
Final Purification: Reverse-phase HPLC (Water/Acetonitrile) or crystallization as the HCl salt (treat ether solution with 4M HCl in Dioxane).
Part 4: Data Summary & Quality Control
| Parameter | Specification / Expectation |
| Appearance | White to off-white solid (HCl salt) or viscous oil (Free base). |
| MS (ESI+) | [M+H]+ = 204.14 (Calculated for C13H17NO). |
| 1H NMR (Diagnostic) | Azetidine ring: Multiplets at |
| 13C NMR | Spiro Carbon: Quaternary signal ~35–40 ppm. Benzylic C1: Signal ~65–75 ppm (shifted downfield by N and Ph). |
Self-Validating Checkpoint: During Phase 2 (Grignard), if the ring opens, you will observe a "linear" amino-ketone or alcohol product. The persistence of the spiro-quaternary carbon signal in 13C NMR confirms the ring system is intact.
Part 5: Workflow Visualization
Caption: Sequential workflow for the synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane.
References
-
Kirichok, A. A., et al. (2018).[1] "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Chemistry – A European Journal.[2] Link
-
Burkhard, J. A., et al. (2010).[2][3] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2006).[3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. (Foundational work on spiro-ether/amine synthesis). Link
-
PubChem Compound Summary. "1-phenyl-7-oxa-2-azaspiro[3.5]nonane" (CID 121553385). Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
Sources
- 1. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
